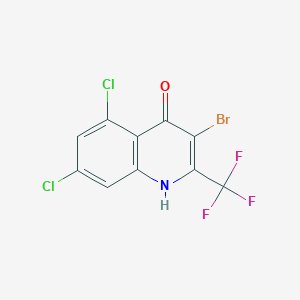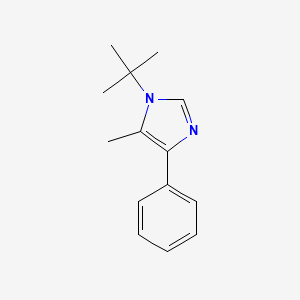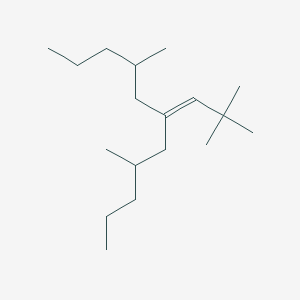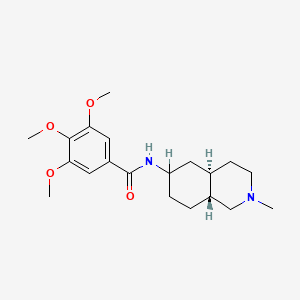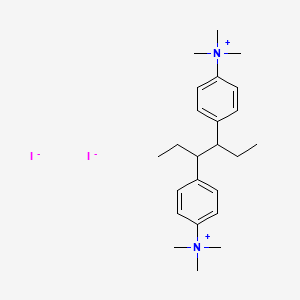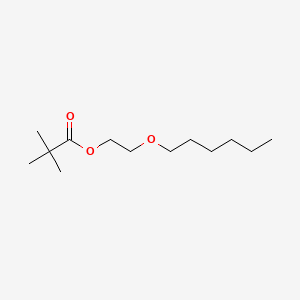
2-(Hexyloxy)ethyl pivalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hexyloxy)ethyl pivalate typically involves the esterification of pivalic acid with 2-(hexyloxy)ethanol. This reaction can be catalyzed by various acids or bases, and it often requires the removal of water to drive the reaction to completion. Common catalysts include sulfuric acid, p-toluenesulfonic acid, or acidic ion-exchange resins .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring high purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Hexyloxy)ethyl pivalate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols .
Scientific Research Applications
2-(Hexyloxy)ethyl pivalate has various applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a protecting group for alcohols.
Biology: The compound’s stability makes it useful in biochemical assays and as a component in various biological studies.
Medicine: It is explored for its potential use in drug delivery systems due to its ability to form stable esters.
Mechanism of Action
The mechanism of action of 2-(Hexyloxy)ethyl pivalate involves its interaction with various molecular targets. As a pivalate ester, it can undergo hydrolysis to release the active alcohol and pivalic acid. This hydrolysis can be catalyzed by esterases in biological systems, leading to the release of the active components that exert their effects through various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl pivalate: Similar in structure but with an ethyl group instead of a hexyloxy group.
Methyl pivalate: Contains a methyl group instead of a hexyloxy group.
2-(Hexyloxy)ethyl acetate: Similar structure but with an acetate group instead of a pivalate group
Uniqueness
2-(Hexyloxy)ethyl pivalate is unique due to its hexyloxy group, which imparts specific physical and chemical properties, such as increased hydrophobicity and stability. This makes it particularly useful in applications where long-chain esters are preferred .
Properties
CAS No. |
68757-58-4 |
|---|---|
Molecular Formula |
C13H26O3 |
Molecular Weight |
230.34 g/mol |
IUPAC Name |
2-hexoxyethyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C13H26O3/c1-5-6-7-8-9-15-10-11-16-12(14)13(2,3)4/h5-11H2,1-4H3 |
InChI Key |
YSKDJKMFKJVKLA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOCCOC(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




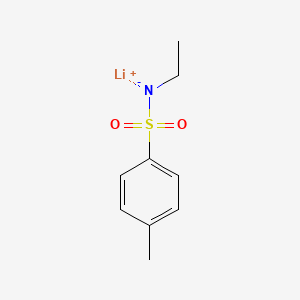
![2,3,5-Trimethyl-6,7-dihydro-5H-cyclopenta[B]pyrazine 1-oxide](/img/structure/B13762287.png)
